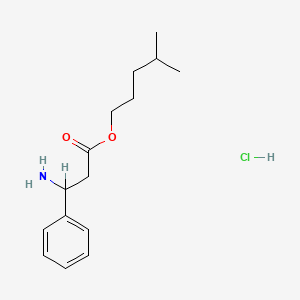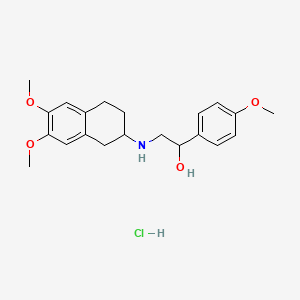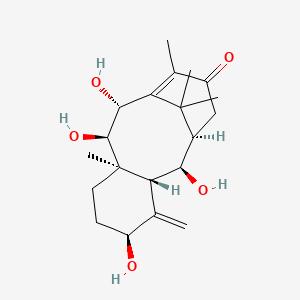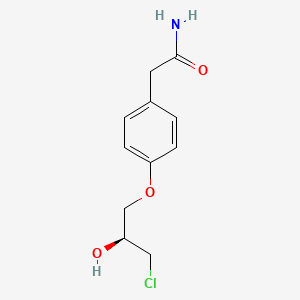
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide is an organic compound with a complex structure that includes a chlorinated hydroxypropoxy group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and (S)-epichlorohydrin.
Epoxide Formation: The first step involves the reaction of 4-hydroxyacetophenone with (S)-epichlorohydrin under basic conditions to form an epoxide intermediate.
Ring Opening: The epoxide ring is then opened using a nucleophile, such as ammonia or an amine, to introduce the acetamide group.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom with a thiol would produce a thioether derivative.
Aplicaciones Científicas De Investigación
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would vary based on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)acetamide: Lacks the chlorinated hydroxypropoxy group, making it less reactive in certain chemical reactions.
2-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxypropoxy group, altering its chemical properties and reactivity.
2-(4-Chlorophenyl)acetamide: Similar in structure but lacks the hydroxypropoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide is unique due to the presence of both a chlorinated hydroxypropoxy group and an acetamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
136259-71-7 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)/t9-/m1/s1 |
Clave InChI |
OQFMSHFNOSFLJU-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC(=O)N)OC[C@@H](CCl)O |
SMILES canónico |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


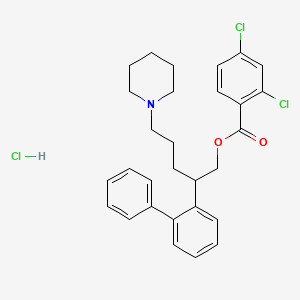
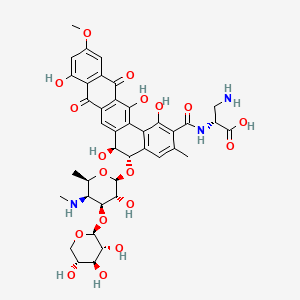

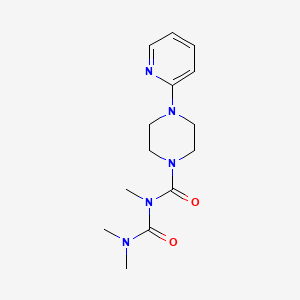

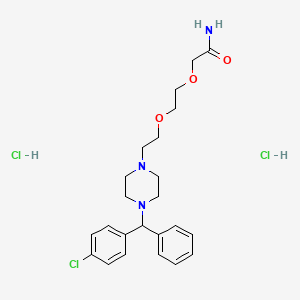
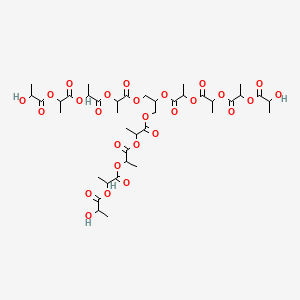
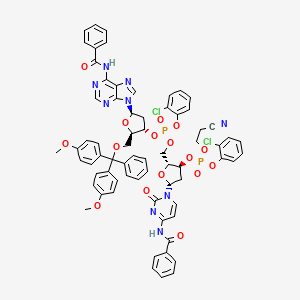
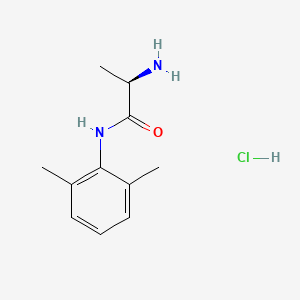
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

